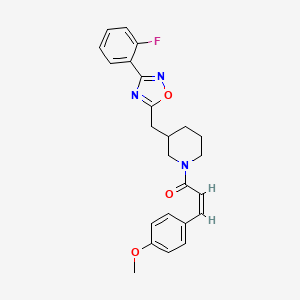
(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” were not found, similar compounds have been synthesized through enzymatic and chemoenzymatic cascade reactions . These reactions often involve carboligation steps, transamination, and other processes .Molecular Structure Analysis
The molecular structure of “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” would likely include a piperidine ring, which is a saturated six-member ring with one nitrogen atom .Applications De Recherche Scientifique
Pharmaceutical Applications
Piperidine derivatives, such as “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis of Biologically Active Piperidines
The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These can be used for further modification and for obtaining various analogs of the final product .
Biological Activity
Piperidines exhibit a wide range of biological activities . They are involved in multicomponent reactions and exhibit pharmacological activity . The biological evaluation of potential drugs containing piperidine moiety is an active area of research .
Chemical Synthesis
Piperidine derivatives are used in various chemical synthesis processes . They are used in the synthesis of other complex organic compounds .
Material Science
Piperidine derivatives are also used in material science . They are used in the development of new materials with unique properties .
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R)-6,6-dimethylpiperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)3-5(9)6(10)4-8-7;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGGHDBFEYNTBO-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(CN1)O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H](CN1)O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)


![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)



![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)